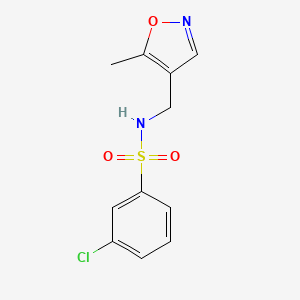

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . This compound is related to other compounds that have shown a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 5-methylisoxazole-3-carboxamide can be degraded to 5-methylisoxazole-3-amine under the action of sodium hypochlorite, then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole, which can be hydrolyzed under alkaline conditions to obtain 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be influenced by the substituents on the isoxazole ring. For instance, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the substituents on the isoxazole ring. For instance, the presence of DMSO can disrupt amide-amide interactions, leading to the formation of different forms of the compound .科学的研究の応用

Photostability and Photoproducts

Research on closely related sulfamethoxazole compounds, which share structural similarities with 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, has demonstrated significant photostability and photochemical behavior. The study by Wei Zhou and D. Moore (1994) investigated the photolability of sulfamethoxazole in acidic aqueous solutions, identifying at least five primary photoproducts. This research emphasizes the importance of understanding the photochemical decomposition pathways of sulfonamide derivatives, which can inform their stability and behavior under various environmental conditions (Zhou & Moore, 1994).

Hydrogen-bonding Patterns

The crystal structure and hydrogen-bonding patterns of closely related compounds provide insights into their molecular interactions and stability. A study by A. Subashini et al. (2007) on 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a structurally similar molecule, revealed the compound's protonation and distorted geometry around the sulfur atom, highlighting the complex intermolecular interactions stabilizing the crystal structure. These findings are crucial for understanding the solid-state properties and potential applications in material science (Subashini et al., 2007).

Anticancer Potential

Recent advancements have explored the anticancer activities of benzenesulfonamide derivatives. J. Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, showing potential as anticancer agents. Their evaluation against the NCI-60 cell line panel indicated significant activity against various human tumor cell lines. This research points to the therapeutic potential of sulfonamide derivatives in cancer treatment, suggesting a promising avenue for the development of new anticancer drugs (Sławiński et al., 2012).

Enzyme Inhibition and Molecular Docking

The enzyme inhibition capabilities of sulfonamide derivatives have also been a significant focus of research. S. Alyar et al. (2019) synthesized Schiff bases derived from sulfamethoxazole, evaluating their effects on various enzyme activities. The study demonstrated significant inhibition against enzymes like tyrosinase and α-amylase, with molecular docking studies providing insights into the binding interactions. This research underlines the potential of sulfonamide derivatives as enzyme inhibitors, which could have applications in developing therapeutic agents (Alyar et al., 2019).

将来の方向性

作用機序

Target of Action

The chemical diversity of isoxazole allows it to bind to various biological targets .

Mode of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .

Biochemical Pathways

The wide range of biological activities exhibited by isoxazole derivatives suggests that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other solvents can significantly impact its bioavailability .

Result of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the presence of solvents can disrupt certain interactions and lead to the formation of different forms of a compound .

特性

IUPAC Name |

3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-3-10(12)5-11/h2-6,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQZOXYILATHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2818528.png)

![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)

![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2818536.png)

![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)